N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide
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Overview
Description
N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide typically involves the following steps:
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Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting a hydrazine derivative with a carbon disulfide derivative under acidic conditions. For instance, 2-chlorobenzohydrazide can be reacted with carbon disulfide in the presence of a base like potassium hydroxide to form the intermediate 2-chlorophenyl-1,3,4-thiadiazole.
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Coupling with Isopropoxybenzamide: : The intermediate thiadiazole compound is then coupled with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. This step involves nucleophilic substitution, where the amine group of the thiadiazole reacts with the acyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the thiadiazole ring or other functional groups.
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Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiadiazole derivatives.
Substitution Products: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide has several scientific research applications:
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Chemistry: : Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
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Biology: : Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
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Medicine: : Explored for its therapeutic potential in treating various diseases due to its bioactivity. Studies focus on its efficacy and safety as a pharmaceutical agent.
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Industry: : Utilized in the development of agrochemicals and other industrial products due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For instance, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of an isopropoxy group.
N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide: Similar structure but with an ethoxy group.
Uniqueness
N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The isopropoxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets, differentiating it from similar compounds.
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-11(2)24-13-9-7-12(8-10-13)16(23)20-18-22-21-17(25-18)14-5-3-4-6-15(14)19/h3-11H,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXXVPZOFIXSLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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